![molecular formula C9H7N3O3 B14409838 2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate CAS No. 87052-78-6](/img/structure/B14409838.png)
2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate is a chemical compound known for its unique structure and reactivity It features a diazonium group attached to a pyridine ring, which is further substituted with a methoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate typically involves the diazotization of an appropriate amine precursor. The process generally includes the following steps:
Starting Material: The synthesis begins with 3-(methoxycarbonyl)pyridine.
Diazotization: The amine group on the pyridine ring is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Formation of Ethen-1-olate: The diazonium salt is then reacted with an appropriate nucleophile to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle diazonium compounds, which can be potentially explosive.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions typically occur under mild conditions.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or stannous chloride (SnCl2) are used.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated pyridine derivatives.
Coupling Reactions: Azo compounds with extended conjugation.
Reduction Reactions: Corresponding amines.
Applications De Recherche Scientifique
2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in diazonium coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes and pigments through azo coupling reactions.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate primarily involves its diazonium group. The diazonium group is highly reactive and can undergo various transformations:
Electrophilic Substitution: The diazonium group can act as an electrophile, reacting with nucleophiles to form substituted products.
Azo Coupling: The diazonium group can couple with electron-rich aromatic compounds to form azo bonds, extending conjugation and altering electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Diazonio-1-(pyridin-3-yl)ethen-1-olate: Similar structure but lacks the methoxycarbonyl group.
2-Diazonio-1-methoxy-2-[2-(methoxycarbonyl)-1-benzofuran-3-yl]ethenolate: Contains a benzofuran ring instead of a pyridine ring.
Uniqueness
2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and potential applications. This functional group can participate in additional reactions, such as esterification or hydrolysis, providing further versatility in synthetic applications.
Propriétés
Numéro CAS |
87052-78-6 |
|---|---|
Formule moléculaire |
C9H7N3O3 |
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
methyl 4-(2-diazoacetyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7N3O3/c1-15-9(14)7-4-11-3-2-6(7)8(13)5-12-10/h2-5H,1H3 |
Clé InChI |
GHBFRTYSGZOZCF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CN=C1)C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




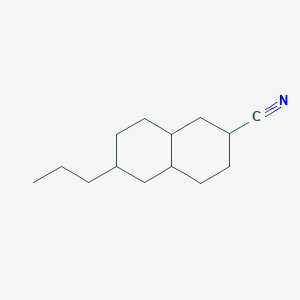
![4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid](/img/structure/B14409796.png)

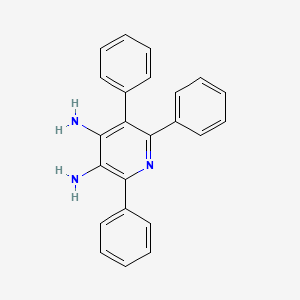

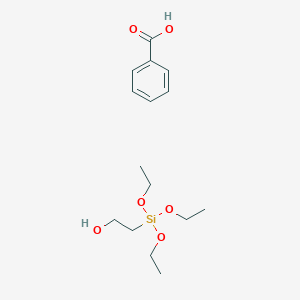
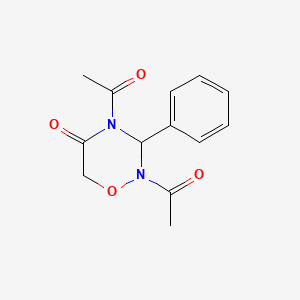
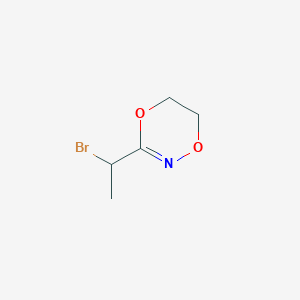
![2-[(2-dimethylaminoethoxy-dimethyl-silyl)methyl-dimethyl-silyl]oxy-N,N-dimethyl-ethanamine](/img/structure/B14409840.png)
![1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide](/img/structure/B14409841.png)
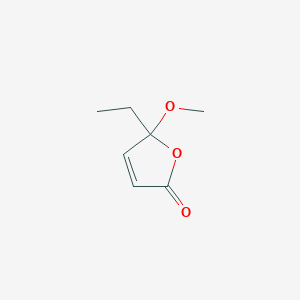
![12H-[1]Benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14409851.png)
